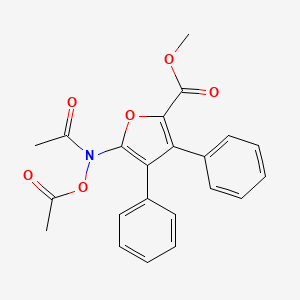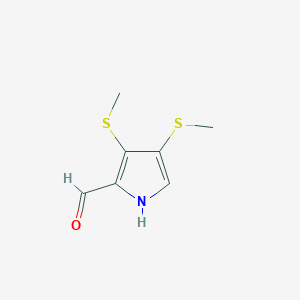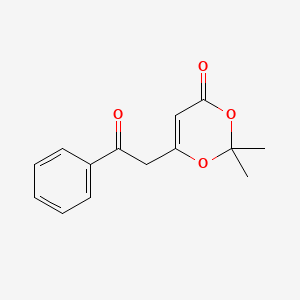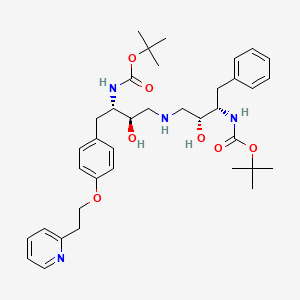![molecular formula C8H12N2O2 B14268501 4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one CAS No. 153112-30-2](/img/structure/B14268501.png)
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one is a chemical compound with a unique structure that includes a dimethylamino group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one typically involves the reaction of pyridine derivatives with dimethylamine. One common method includes the oxidation of pyridine to form a pyridylpyridinium cation, which then reacts with dimethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and acylations.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar catalytic properties.
N,N-Dimethylpyridin-4-amine: Another pyridine derivative with comparable chemical reactivity.
Uniqueness
4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one is unique due to its hydroxyl group, which provides additional sites for chemical modification and enhances its solubility in aqueous solutions. This makes it more versatile in various applications compared to its analogs .
Propiedades
Número CAS |
153112-30-2 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-10(2)5-6-3-4-9-8(12)7(6)11/h3-4,11H,5H2,1-2H3,(H,9,12) |
Clave InChI |
OMNYDDHGZMNUES-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C(=O)NC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


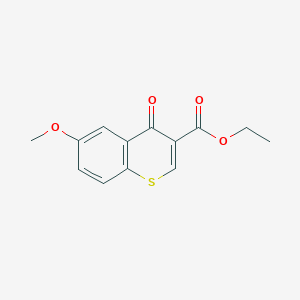
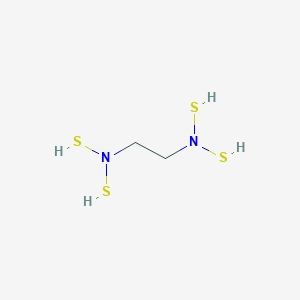
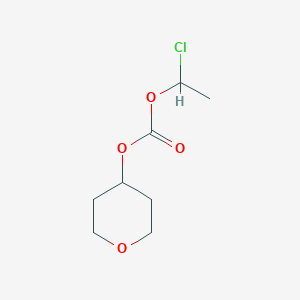
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
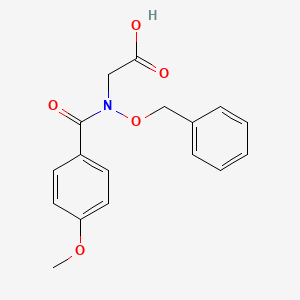

![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)
![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)

